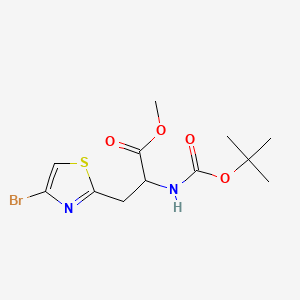
Methyl (S)-2-(Boc-amino)-3-(4-bromo-2-thiazolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (S)-2-(Boc-amino)-3-(4-bromo-2-thiazolyl)propanoate is a useful research compound. Its molecular formula is C12H17BrN2O4S and its molecular weight is 365.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl (S)-2-(Boc-amino)-3-(4-bromo-2-thiazolyl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and antiviral properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Boc group : A common protecting group in organic synthesis.
- Thiazole ring : Imparts unique electronic properties that enhance biological activity.
- Bromine substitution : Known to affect the compound's reactivity and interaction with biological targets.
Antibacterial Activity
Research has demonstrated that this compound exhibits potent antibacterial properties. It acts primarily by inhibiting bacterial topoisomerases, which are essential for DNA replication and transcription.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 1 µg/mL | Inhibition of DNA gyrase |
| Escherichia coli | 1 µg/mL | Inhibition of topoisomerase IV |
| Pseudomonas aeruginosa | 16 µg/mL | Induction of DNA damage |
In a study comparing its efficacy with ciprofloxacin, this compound showed comparable or superior activity against resistant strains, indicating its potential as a novel antibacterial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It has demonstrated significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HT29 (Colorectal cancer) | 5.0 | Induces apoptosis |
| MCF-7 (Breast cancer) | 3.5 | Cell cycle arrest at G1 phase |
| U-87 (Glioblastoma) | 4.0 | Inhibition of proliferation |
The mechanism of action appears to involve the disruption of cell cycle progression and induction of apoptosis through the activation of caspases .
Antiviral Activity
Recent studies have highlighted the compound's efficacy against viral pathogens, particularly SARS-CoV-2. It was found to suppress viral replication in vitro through the inhibition of the main protease enzyme.
| Virus | Inhibition Rate (%) | Concentration Tested (µM) |
|---|---|---|
| SARS-CoV-2 | 75% | 10 µM |
This suggests that this compound could be a candidate for further development as an antiviral agent .
Case Studies
- Antibacterial Efficacy Study : A comparative study involving this compound and traditional antibiotics showed that the compound maintained bactericidal activity within two hours against E. coli and S. aureus, outperforming some conventional treatments .
- Cytotoxicity Assessment : In vitro assays on various cancer cell lines revealed that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways, making it a promising candidate for further cancer therapy research .
Properties
Molecular Formula |
C12H17BrN2O4S |
|---|---|
Molecular Weight |
365.25 g/mol |
IUPAC Name |
methyl 3-(4-bromo-1,3-thiazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H17BrN2O4S/c1-12(2,3)19-11(17)14-7(10(16)18-4)5-9-15-8(13)6-20-9/h6-7H,5H2,1-4H3,(H,14,17) |
InChI Key |
XOHKCICGHIWNNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC(=CS1)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















